molecular formula C15H17BrN2O3S2 B12139073 N-[(2Z)-3-(4-bromo-2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

N-[(2Z)-3-(4-bromo-2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12139073
M. Wt: 417.3 g/mol
InChI Key: BLJHZAYEPKRTGQ-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(4-bromo-2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound characterized by its unique structure, which includes a brominated aromatic ring and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(4-bromo-2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting with the bromination of a dimethylphenyl precursor This is followed by the formation of the thiazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production at scale.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(4-bromo-2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the aromatic ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in a derivative with a different functional group replacing the bromine atom.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which N-[(2Z)-3-(4-bromo-2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated aromatic compounds and thiazole derivatives, such as:

Uniqueness

What sets N-[(2Z)-3-(4-bromo-2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide apart is its specific combination of functional groups and its unique three-dimensional structure

Properties

Molecular Formula

C15H17BrN2O3S2

Molecular Weight

417.3 g/mol

IUPAC Name

N-[3-(4-bromo-2,6-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C15H17BrN2O3S2/c1-8-4-11(16)5-9(2)14(8)18-12-6-23(20,21)7-13(12)22-15(18)17-10(3)19/h4-5,12-13H,6-7H2,1-3H3

InChI Key

BLJHZAYEPKRTGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N2C3CS(=O)(=O)CC3SC2=NC(=O)C)C)Br

Origin of Product

United States

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